5-bromopicolinaldehyde oxime 5-bromopicolinaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14354513
InChI: InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H
SMILES:
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol

5-bromopicolinaldehyde oxime

CAS No.:

Cat. No.: VC14354513

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

5-bromopicolinaldehyde oxime -

Specification

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
IUPAC Name N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H
Standard InChI Key REIWTWVVFCFHCB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Br)C=NO

Introduction

Chemical Identity and Structural Properties

5-Bromopicolinaldehyde oxime is a derivative of 5-bromopicolinaldehyde, where the aldehyde group (CHO-\text{CHO}) is converted into an oxime (C=NOH-\text{C}=\text{N}-\text{OH}). This modification enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The compound’s IUPAC name is N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine, and its canonical SMILES representation is C1=CC(=NC=C1Br)C=NO\text{C1=CC(=NC=C1Br)C=NO} .

Molecular and Physical Characteristics

The compound’s molecular structure includes a pyridine ring substituted with a bromine atom at the 5-position and an oxime group at the 2-position. Key properties include:

PropertyValueSource
Molecular FormulaC6H5BrN2O\text{C}_6\text{H}_5\text{BrN}_2\text{O}
Molecular Weight201.02 g/mol
CAS Number501939-52-2
Storage Conditions2–8°C in a sealed container

The presence of both bromine and oxime groups contributes to its polarity and solubility in polar solvents such as ethanol and methanol.

Synthesis and Optimization

The synthesis of 5-bromopicolinaldehyde oxime is a two-step process starting from 5-bromopicolinaldehyde (CAS No. 31181-90-5), which is commercially available at 95% purity .

Reaction Mechanism

  • Formation of the Oxime:
    The aldehyde group of 5-bromopicolinaldehyde reacts with hydroxylamine hydrochloride (NH2OHHCl\text{NH}_2\text{OH} \cdot \text{HCl}) in a nucleophilic addition-elimination sequence. The reaction is typically conducted in ethanol or methanol under reflux conditions:

    5-Bromopicolinaldehyde+NH2OHHCl5-Bromopicolinaldehyde Oxime+HCl+H2O\text{5-Bromopicolinaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{5-Bromopicolinaldehyde Oxime} + \text{HCl} + \text{H}_2\text{O}

    Yields exceeding 70% are achievable with purification via recrystallization or column chromatography.

  • Industrial-Scale Considerations:
    Scaling up production requires optimizing parameters such as temperature, solvent volume, and stoichiometric ratios. Continuous stirred-tank reactors (CSTRs) are proposed for large batches to maintain consistent mixing and heat distribution.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm the oxime’s geometry (E/Z isomers) through characteristic shifts at δ 8.2–8.5 ppm for the imine proton .

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at m/zm/z 201.02 validate the compound’s molecular formula.

Applications in Research and Industry

Organic Synthesis

5-Bromopicolinaldehyde oxime acts as a precursor for heterocyclic compounds, including imidazoles and pyrazines. Its oxime group participates in cycloaddition reactions, forming five- or six-membered rings critical in medicinal chemistry. For example, it serves as a ligand in coordination complexes with transition metals like copper and nickel, which are explored for catalytic applications .

Pharmaceutical Research

Oximes are renowned for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds. While 5-bromopicolinaldehyde oxime’s efficacy in this context is under investigation, structural analogs have demonstrated promise as antidotes for nerve agent poisoning .

Agrochemical Development

The compound’s bromine substituent enhances its bioactivity, making it a candidate for fungicides and herbicides. Derivatives incorporating thioether or sulfoxide groups show enhanced stability in soil environments.

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